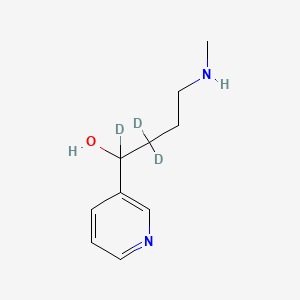

4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3

描述

4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated analog of a compound that is structurally related to tobacco-specific nitrosamines. These compounds are known for their presence in tobacco and their potential carcinogenic properties . The deuterated form is often used in scientific research to study metabolic pathways and mechanisms of action due to its stability and distinguishable properties in mass spectrometry.

准备方法

The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves several steps, typically starting with the preparation of the pyridyl precursor. The synthetic route may include:

Nucleophilic substitution: A pyridine derivative undergoes nucleophilic substitution to introduce the methylamino group.

Reduction: The intermediate compound is then reduced to form the butanol structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

Oxidation Reactions

The methylamino group and alcohol moiety undergo oxidation under controlled conditions:

- Mechanistic Insight : Deuteration at the β-position (C-1 and C-2) stabilizes the transition state during alcohol oxidation, slowing reaction kinetics compared to the non-deuterated analog .

Reduction Reactions

The compound participates in reductive modifications of its functional groups:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Amine reduction | LiAlH₄ or NaBH₄ | 4-(Aminomethyl)-1-(3-pyridyl)-1-butanol-d3 |

| Catalytic hydrogenation | H₂/Pd-C | Saturated pyrolidine derivatives |

- Deuteration Impact : The methylamino group’s reduction is minimally affected by deuterium, but steric hindrance from the pyridyl ring influences selectivity .

Substitution Reactions

Electrophilic substitution occurs on the pyridyl ring under acidic or catalytic conditions:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-pyridyl derivatives |

| Halogenation | Cl₂/FeCl₃ | 3-Chloro-pyridyl analogs |

- Regioselectivity : Substitution favors the meta position due to electron-withdrawing effects of the methylamino group .

Metabolic Pathways

In biological systems, enzymatic transformations dominate:

| Enzyme Class | Reaction | Metabolite |

|---|---|---|

| Cytochrome P450 | Oxidative demethylation | 4-(Amino)-1-(3-pyridyl)-1-butanol-d3 |

| UDP-glucuronosyltransferase | Glucuronidation | O-glucuronide conjugate |

- Deuteration Effects : Deuteration slows hepatic metabolism, increasing plasma half-life in preclinical models .

Comparative Reactivity with Non-Deuterated Analogs

| Parameter | 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 | Non-Deuterated Analog |

|---|---|---|

| Oxidation rate (KMnO₄) | Slower (KIE ≈ 2–5) | Faster |

| Metabolic stability | Increased | Lower |

| Solubility in H₂O | Comparable | Similar |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 4-(methylamino)-1-(3-pyridinyl)-1-butanol

- CAS Number : 76030-54-1

This compound is characterized by its pyridine ring and a butanol side chain, which contribute to its biological activity and stability in various analytical procedures.

Biomarker for Tobacco Exposure

One of the primary applications of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is as a biomarker for the uptake of tobacco-specific carcinogens. It is particularly relevant in studies investigating the effects of environmental tobacco smoke (ETS) on infants and children. Research has demonstrated that this compound can be detected in the urine of infants exposed to ETS, indicating significant uptake and potential long-term health risks associated with early exposure to tobacco carcinogens .

Case Study: Infants Exposed to ETS

A study analyzed urine samples from infants living with smoking parents, finding that approximately 46.5% had detectable levels of total NNAL (the sum of 4-(methylamino)-1-(3-pyridyl)-1-butanol and its glucuronides). The mean level detected was higher than many previous studies, suggesting that infants may be at greater risk due to their proximity to smokers . This highlights the compound's utility in epidemiological studies aimed at understanding the impact of tobacco exposure on childhood cancer development.

Analytical Chemistry Applications

This compound is frequently employed in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of nicotine metabolites. Its deuterated form enhances the sensitivity and specificity of these assays, making it a valuable tool for researchers studying nicotine addiction and metabolism .

Method Development

A notable advancement involves the development of an LC-ESI-MS/MS method for analyzing total NNAL in plasma samples. This method allows for high sensitivity with a detection limit as low as 8 fmol/mL, facilitating more accurate assessments of tobacco exposure . Such methodologies are crucial for clinical studies assessing the health impacts of smoking and secondhand smoke exposure.

Toxicological Studies

In toxicology, this compound serves as a reference standard for evaluating the effects of nicotine-derived nitrosamines. These compounds are known carcinogens, and understanding their metabolic pathways is essential for risk assessment related to tobacco products .

Summary Table: Applications of this compound

作用机制

The mechanism by which 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 exerts its effects involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that interact with DNA, leading to mutations and potential carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation and detoxification pathways .

相似化合物的比较

Similar compounds include other tobacco-specific nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Compared to these compounds, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is unique due to its deuterated form, which provides stability and distinct analytical properties. This uniqueness makes it valuable in research applications where precise tracking and analysis are required .

Similar Compounds

- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- N-nitroso-N-methyl-4-aminobutyric acid

- Pyridinium salts

生物活性

4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated compound that features a methylamino group and a pyridine ring, which contribute to its biological activity. This compound is structurally related to its non-deuterated counterpart, 4-(Methylamino)-1-(3-pyridyl)-1-butanol, known for its potential applications in medicinal chemistry, particularly in cancer research and neuropharmacology.

- Chemical Formula : C10H13D3N2O

- Molecular Weight : Approximately 185.25 g/mol

- Functional Groups : Methylamino, pyridine, alcohol

The presence of deuterium (D) enhances the stability of the compound during analytical processes, making it a valuable tool in metabolic studies and reaction tracking.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The pyridine ring can bind to enzymes and receptors, influencing cellular processes such as apoptosis and proliferation. This interaction is critical in understanding its potential therapeutic effects.

Anti-Cancer Properties

Research has indicated that compounds similar to this compound exhibit anti-cancer properties. Studies suggest that these compounds may interfere with cellular pathways involved in cancer progression:

- Cellular Pathways : Involvement in apoptosis and cell cycle regulation.

- Potential Applications : Development of novel anti-cancer therapeutics.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on Tobacco-Specific Carcinogens :

- Metabolite Analysis :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Methylamino)-1-(3-pyridyl)-1-butanol | Contains a methylamino group | Known for anti-cancer activity |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | Ketone instead of alcohol | Potentially different biological activity |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-N-oxide | Nitrosamine derivative | Associated with carcinogenic properties |

This table illustrates how variations in functional groups influence the biological activities and applications of these compounds.

Applications in Research

This compound is employed in various scientific fields:

- Chemistry : Used as a tracer in NMR spectroscopy and mass spectrometry.

- Biology : Investigated for metabolic studies to track incorporation and transformation within biological systems.

- Medicine : Explored for therapeutic effects and diagnostic applications.

属性

IUPAC Name |

1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-XSXFABECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662091 | |

| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189642-32-7 | |

| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。